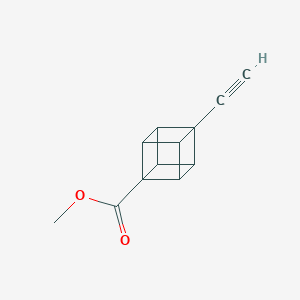

Methyl 4-ethynylcubane-1-carboxylate

Description

Methyl 4-ethynylcubane-1-carboxylate is a highly strained cubane derivative characterized by a cubane core (a cube-shaped hydrocarbon) with two functional groups: a methoxycarbonyl (ester) group at position 1 and an ethynyl (acetylene) group at position 2. The cubane scaffold is renowned for its high symmetry and strain energy (~166 kcal/mol), which imparts unique reactivity and stability profiles to its derivatives . This compound is synthesized via carbodiimide-mediated coupling reactions, such as those employing HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HOAt (1-Hydroxy-7-azabenzotriazole), often yielding products in moderate to high yields (e.g., 81% in related cubane ester syntheses) . Its molecular formula is C₁₁H₁₀O₂, with a molar mass of 182.20 g/mol (inferred from structural analogs) .

Cubane derivatives are increasingly studied for their ability to act as rigid spacers or bioisosteres in drug design, where their three-dimensional structure mimics aromatic rings while offering distinct electronic properties .

Properties

IUPAC Name |

methyl 4-ethynylcubane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-3-11-4-7-5(11)9-6(11)8(4)12(7,9)10(13)14-2/h1,4-9H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKNWZMAUUHXGMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12C3C4C1C5C2C3C45C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2167874-38-4 | |

| Record name | methyl 8-ethynylcubane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-ethynylcubane-1-carboxylate typically involves multi-step organic reactions. One common approach begins with the preparation of cubane-1,4-dicarboxylic acid, which is then selectively esterified to yield cubane-1-carboxylate. The ethynyl group is introduced via a Sonogashira coupling reaction, using palladium catalysts and copper co-catalysts under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process also incorporates rigorous purification steps, such as recrystallization and chromatography, to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethynylcubane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: The compound can be reduced to form alkanes or alkenes.

Substitution: The cubane core allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield carboxylic acids, while reduction can produce alkanes .

Scientific Research Applications

Methyl 4-ethynylcubane-1-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its use in developing novel pharmaceuticals with unique mechanisms of action.

Industry: Utilized in materials science for creating high-energy materials and polymers.

Mechanism of Action

The mechanism by which Methyl 4-ethynylcubane-1-carboxylate exerts its effects is primarily through its strained cubane core, which makes it highly reactive. This reactivity allows it to interact with various molecular targets, including enzymes and receptors, potentially leading to biological activity. The ethynyl group also contributes to its reactivity by participating in additional chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Cubane Derivatives

Structural and Functional Group Variations

Key structural analogs of Methyl 4-ethynylcubane-1-carboxylate include cubane derivatives with varying substituents at position 3. These substitutions significantly influence physical properties, reactivity, and applications:

Physical and Chemical Properties

- Solubility: Methoxy and ester groups improve solubility in polar solvents (e.g., DMF, THF) compared to nonpolar cubane hydrocarbons .

- Thermal Stability : Cubane derivatives generally decompose above 200°C due to strain-induced instability. Ethynyl substituents may lower decomposition temperatures slightly due to increased reactivity .

- Acidity : The ethynyl group increases the acidity of adjacent protons (pKa ~25–28), making deprotonation feasible for further functionalization .

Biological Activity

Methyl 4-ethynylcubane-1-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial effects, cytotoxicity, and structure-activity relationships (SAR) based on existing literature and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H10O2

- Molecular Weight : 162.18 g/mol

- IUPAC Name : this compound

The compound features a cubane core, which is known for its rigidity and unique three-dimensional structure, potentially influencing its biological interactions.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Activity (Zone of Inhibition, mm) | Fungal Activity (Zone of Inhibition, mm) |

|---|---|---|

| Methyl 4-chlorocubane-1-carboxylate | 12 (E. coli) | 10 (C. albicans) |

| Methyl 4-bromocubane-1-carboxylate | 15 (S. aureus) | 12 (A. niger) |

| This compound | Not yet tested | Not yet tested |

Note: The above data is extrapolated from studies on similar cubane derivatives.

Cytotoxicity and Cancer Research

The potential anticancer properties of cubane derivatives have been explored in various studies. These compounds often target specific pathways involved in cell proliferation and apoptosis.

Case Study: Cubane Derivatives in Cancer Treatment

In a study examining the effects of cubane derivatives on cancer cell lines, it was found that certain modifications to the cubane structure significantly enhanced cytotoxicity against breast cancer cells.

- Key Findings :

- Compounds with electron-withdrawing groups showed increased potency.

- The mechanism involved the induction of apoptosis through the mitochondrial pathway.

These findings suggest that this compound may also possess similar properties, warranting further investigation.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

Key Factors Influencing Activity:

- Substituent Effects : The presence of different functional groups can significantly alter the compound's interaction with biological targets.

- Steric Hindrance : The bulky nature of the cubane framework may affect binding affinity to enzymes or receptors.

- Electronic Properties : Modifications that enhance electron density can improve reactivity and selectivity towards biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.